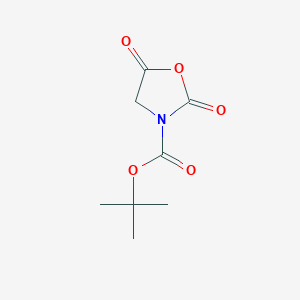

Tert-butyl 2,5-dioxo-1,3-oxazolidine-3-carboxylate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

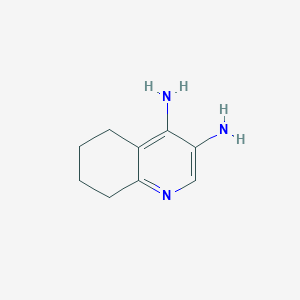

Tert-butyl 2,5-dioxo-1,3-oxazolidine-3-carboxylate is a chemical compound that serves as an intermediate in various synthetic processes. It is related to a family of compounds that are used in the synthesis of amino acids, peptides, and other biologically active molecules. The compound's tert-butyl group provides steric bulk, which can influence the reactivity and selectivity of reactions it is involved in.

Synthesis Analysis

The synthesis of related tert-butyl oxazolidine derivatives has been reported in several studies. For instance, the synthesis of tert-butyl 2-(tert-butyl)-5,5-dimethyl-4-oxoimidazolidine-1-carboxylate from L-alanine involves multiple steps, including the preparation of the parent heterocycle and resolution with O,O'-dibenzoyltartaric acid . Another derivative, (R)-tert-butyl 2,2-dimethyl-4-(prop-1-yn-1-yl)oxazolidine-3-carboxylate, was synthesized from L-cystine through a six-step process, which included esterification, Boc protection, acetonization, reduction, and the Corey-Fuchs reaction . These methods demonstrate the complexity and multi-step nature of synthesizing tert-butyl oxazolidine derivatives.

Molecular Structure Analysis

The molecular structure of tert-butyl oxazolidine derivatives has been elucidated using various spectroscopic techniques and X-ray diffraction. For example, tert-butyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole-1-carboxylate was characterized by FTIR, NMR spectroscopy, and mass spectrometry, and its crystal structure was confirmed by X-ray diffraction . Similarly, the crystal structure of tert-butyl 3-oxo-2-oxa-5-azabicyclo[2.2.2]octane-5-carboxylate was determined via single-crystal X-ray diffraction, revealing a bicyclo[2.2.2]octane structure with a lactone moiety and a piperidine ring .

Chemical Reactions Analysis

Tert-butyl oxazolidine derivatives participate in various chemical reactions. For instance, methyl (2R)-2-tert-butyl-Δ4-1,3-oxazoline-3-carboxylate underwent highly stereoselective hydroformylation to yield important intermediates for the synthesis of homochiral amino acid derivatives . The compound tert-butyl 3-(2-(4-amino-3-(2-aminobenzo[d]oxazole-5-yl)-1H-pyrazole[3,4-d]pyrimidine-1-yl)ethoxy)propionate was synthesized using a palladium-catalyzed Suzuki reaction, demonstrating the versatility of tert-butyl oxazolidine derivatives in cross-coupling reactions .

Physical and Chemical Properties Analysis

The physical and chemical properties of tert-butyl oxazolidine derivatives are influenced by their molecular structure. The presence of the tert-butyl group imparts steric hindrance, which can affect the compound's reactivity. The molecular electrostatic potential and frontier molecular orbitals of tert-butyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole-1-carboxylate were investigated through DFT calculations, providing insight into the compound's physicochemical characteristics . The crystallographic data of tert-butyl 3-oxo-2-oxa-5-azabicyclo[2.2.2]octane-5-carboxylate, including space group and unit cell parameters, were determined, which are essential for understanding the compound's solid-state properties .

Wissenschaftliche Forschungsanwendungen

Synthetic Applications and Environmental Impact

Antioxidant Properties and Environmental Occurrence : Synthetic phenolic antioxidants, including derivatives like tert-butyl compounds, are essential in various industrial applications for prolonging product shelf life. Their widespread use has led to environmental detection in indoor dust, outdoor air particulates, and human tissues. Studies suggest potential hepatic toxicity and endocrine-disrupting effects, raising concerns about their environmental and health impact. Future research directions include investigating novel antioxidants with lower toxicity and environmental persistence (Liu & Mabury, 2020).

Analytical Methods for Antioxidant Activity Determination : The compound's role in antioxidant analysis highlights the significance of tert-butyl groups in assessing the antioxidant capacity of complex samples. Various assays, including those based on hydrogen atom transfer and electron transfer, are essential for understanding the antioxidant properties of compounds, including tert-butyl derivatives (Munteanu & Apetrei, 2021).

Biodegradation of Fuel Oxygenates : Tert-butyl compounds, notably in fuel additives like MTBE, pose environmental concerns due to their persistence and potential for water contamination. Research into the microbial degradation pathways of these compounds is crucial for developing effective bioremediation strategies. Understanding the biodegradation mechanisms under various redox conditions can help mitigate their environmental impact (Schmidt et al., 2004).

Bioseparation and Material Science

Bioseparation Processes : The use of tert-butyl derivatives in bioseparation technologies, such as three-phase partitioning, highlights their potential in separating and purifying bioactive molecules. This application is critical in the food, cosmetic, and pharmaceutical industries, demonstrating the versatility and efficiency of tert-butyl compounds in nonchromatographic bioseparation processes (Yan et al., 2018).

Advanced Materials : Research into the scintillation properties of plastic scintillators incorporating tert-butyl derivatives shows their potential in improving the characteristics of materials used in radiation detection. The modification of conventional materials with tert-butyl compounds can enhance their optical transparency, thermal stability, and scintillation efficiency, offering advancements in instrumentation and experimental techniques (Salimgareeva & Kolesov, 2005).

Safety And Hazards

Eigenschaften

IUPAC Name |

tert-butyl 2,5-dioxo-1,3-oxazolidine-3-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11NO5/c1-8(2,3)14-7(12)9-4-5(10)13-6(9)11/h4H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MTEOSPVWMLTGFN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC(=O)OC1=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11NO5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30567338 |

Source

|

| Record name | tert-Butyl 2,5-dioxo-1,3-oxazolidine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30567338 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.18 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Tert-butyl 2,5-dioxo-1,3-oxazolidine-3-carboxylate | |

CAS RN |

142955-50-8 |

Source

|

| Record name | tert-Butyl 2,5-dioxo-1,3-oxazolidine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30567338 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1H-Pyrrolo[2,3-b]pyridine-3-carboxylic acid](/img/structure/B121514.png)

![Trimethyl-[(3-methylcyclohexen-1-yl)methyl]silane](/img/structure/B121518.png)

![N-[2-(5-acetamido-1,2,4-trihydroxy-6-oxohexan-3-yl)oxy-5-[3,5-dihydroxy-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6-[[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxy-4-hydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide](/img/structure/B121540.png)

![Ethyl 1,5-dithiaspiro[5.5]undecane-9-carboxylate](/img/structure/B121541.png)